molecular formula C10H12F3N3 B167108 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 127561-18-6

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B167108
CAS No.: 127561-18-6
M. Wt: 231.22 g/mol
InChI Key: IAOMYUZAXMFANI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can introduce new functional groups onto the pyridine or piperazine rings .

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate various biological pathways, including those involved in neurotransmission and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine include other trifluoromethyl-substituted pyridines and piperazines, such as:

  • 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
  • 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
  • 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antiviral and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H12F3N3C_{10}H_{12}F_3N_3 and features a piperazine ring substituted with a trifluoromethyl pyridine moiety. This structural configuration is significant as it enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antiviral properties against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, a series of synthesized trifluoromethyl pyridine piperazine derivatives (A1-A27) showed varying degrees of antiviral activity, with compound A16 demonstrating the most potent effects (EC50 = 18.4 μg/mL for TMV) compared to commercial standards like ningnanmycin (EC50 = 50.2 μg/mL for TMV) .

Table 1: Antiviral Activity of Selected Compounds

CompoundEC50 (TMV)EC50 (CMV)
A1618.4 μg/mL347.8 μg/mL
A164.3 μg/mLN/A
A266.1 μg/mLN/A
Ningnanmycin50.2 μg/mL359.6 μg/mL

The mechanism underlying this antiviral activity appears to involve the enhancement of defense enzyme activities, such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial for plant immune responses .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The incorporation of piperazine rings into thiosemicarbazones has been shown to improve their anticancer efficacy significantly. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Table 2: Anticancer Activity Overview

CompoundCell Line TestedIC50 Value
TriapineAdvanced leukemiaN/A
Piperazine DerivativeVarious cancer typesPotent

The structure-activity relationship studies suggest that modifications at the nitrogen positions within the piperazine ring can enhance the selectivity and potency against cancer cells, indicating a promising avenue for further development .

Study on Antiviral Efficacy

In a study focusing on the antiviral efficacy of trifluoromethyl pyridine piperazine derivatives, compounds were tested against TMV and CMV in vivo. The results indicated that certain derivatives not only inhibited viral replication but also activated systemic acquired resistance pathways in plants, suggesting their potential as new agricultural pesticides .

Study on Anticancer Properties

Another significant investigation involved synthesizing new Triapine analogs incorporating the piperazine moiety to enhance anticancer activity. These analogs were tested in various cancer cell lines, demonstrating improved selectivity and potency compared to their predecessors . The study highlighted the importance of structural modifications in optimizing therapeutic outcomes.

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-6-4-14-5-7-16/h1-3,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOMYUZAXMFANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465463
Record name 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127561-18-6
Record name 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 g, 5.5 mmol), piperazine (1.4 g, 16.0 mmol), and triethylamine (1.5 mL, 11.0 mmol) were mixed in DMF (10 mL) in a dealed tube. The mixture was heated at 100° C. overnight. The reaction mixture was concentrated and chromatographed on silica gel (ethyl acetate to EA/MeOH/Et3N=9:1:0.5) to give 1.05 g of the desired product. MS calculated for C10H12F3N3: (M+H) 232.1; found 232.1.
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1 g
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1.4 g
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1.5 mL
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

54.4 g of 2-chloro-6-trifluoromethyl pyridine are dissolved into a mixture of 350 ml of acetonitrile and 77.4 g of anhydrous piperazine. The mixture is filtered and washed with acetonitrile. The solvent is evaporated. The residue is taken up with dichloromethane and washed with water. The solution is dried over magnesium sulfate. The solvent is evaporated and the residue distilled, to obtain 56.4 g of 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine (81.4% yield), having a boiling point of 103° C. at 0.05 mm Hg.
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54.4 g
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77.4 g
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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